Bis(diethyl-L-tartrate glycolato)diboron

Catalog No.
S1900557
CAS No.
480438-20-8
M.F
C16H24B2O12
M. Wt
430 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diethyl-L-tartrate glycolato)diboron

CAS Number

480438-20-8

Product Name

Bis(diethyl-L-tartrate glycolato)diboron

IUPAC Name

diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate

Molecular Formula

C16H24B2O12

Molecular Weight

430 g/mol

InChI

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1

InChI Key

LJOXKUBPSYCAFX-DDHJBXDOSA-N

SMILES

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC

Canonical SMILES

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC

Bis(diethyl-L-tartrate glycolato)diboron is a chemical compound characterized by its unique structure and properties. Its molecular formula is C16H24B2O12\text{C}_{16}\text{H}_{24}\text{B}_2\text{O}_{12}, with a molecular weight of approximately 429.98 g/mol. This compound features two diethyl-L-tartrate glycolato moieties bonded to a diboron core, making it part of the diboron compound family, which has gained attention for its versatile reactivity and applications in organic synthesis and materials science .

The compound exhibits a melting point range of 40-47 ºC and a boiling point of 451.234 ºC at 760 mmHg, with a density of 1.275 g/cm³. It is not classified as hazardous according to current regulations, indicating a favorable safety profile for handling in laboratory settings .

  • The boron atoms act as Lewis acids, accepting electron pairs from reactants, activating them for further reactions [].
  • The L-tartrate group creates a chiral environment around the reaction site, favoring the formation of one enantiomer over the other in an asymmetric reaction [].
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound [].
  • BDT-Glycolato may react with water or moisture-sensitive materials. Proper storage and handling procedures should be followed [].
  • Asymmetric Catalysis

    BDT-Glycol has been shown to be an effective catalyst for a number of asymmetric reactions, including aldol reactions, Diels-Alder reactions, and epoxide ring-opening reactions PubChem: . These reactions are fundamental to the synthesis of many complex molecules, including natural products and pharmaceuticals.

  • Material Science Applications

    BDT-Glycol is also being investigated for its potential applications in material science. For example, it has been used to prepare chiral polymers ScienceDirect. Chiral polymers have a wide range of potential applications, including in the development of new drug delivery systems and organic electronics.

Typical of diboron compounds. These reactions often involve:

  • Boron-Oxygen Bond Formation: The compound can react with alcohols or amines to form boron-containing esters or amines, which are valuable intermediates in organic synthesis.
  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura cross-coupling reactions, where the boron atoms facilitate the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron reagents .
  • Reduction Reactions: The presence of boron allows for reduction processes, where the compound can act as a reducing agent under specific conditions.

The synthesis of bis(diethyl-L-tartrate glycolato)diboron typically involves the following methods:

  • Reactions with Boron Precursors: The compound can be synthesized by reacting diethyl-L-tartrate with diboronic acid derivatives in the presence of suitable catalysts under controlled conditions.
  • Esterification Processes: Another approach involves esterification reactions where diethyl-L-tartrate reacts with boron-containing reagents to form the desired diboron ester .
  • Microwave-Assisted Synthesis: Advanced synthetic techniques such as microwave-assisted reactions may also be employed to enhance yields and reduce reaction times.

Bis(diethyl-L-tartrate glycolato)diboron has several notable applications:

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis, particularly in forming carbon-boron bonds critical for constructing complex organic molecules.
  • Catalysis: Its unique structure allows it to act as a catalyst or catalyst precursor in various chemical transformations, including cross-coupling reactions.
  • Material Science: The compound can be incorporated into polymeric materials or coatings, leveraging its properties for enhanced performance in applications like electronics and optics .

Interaction studies involving bis(diethyl-L-tartrate glycolato)diboron focus on its reactivity with other chemical species. These studies often assess:

  • Reactivity with Nucleophiles: Understanding how the diboron moiety interacts with nucleophiles (e.g., alcohols, amines) provides insights into its potential as a building block in organic synthesis.
  • Stability Studies: Investigating the stability of this compound under various conditions (temperature, pH) is crucial for determining its practical applications and handling procedures .

Several compounds exhibit structural similarities to bis(diethyl-L-tartrate glycolato)diboron. Here are some notable examples:

Compound NameStructure TypeKey Differences/Unique Features
Bis(pinacolato)diboronDiboron compoundKnown for its use in Suzuki-Miyaura coupling; more stable than others .
Bis(neopentyl glycolato)diboronDiboron compoundFeatures neopentyl groups; used similarly in organic reactions .
Bis(diisopropyl-L-tartrate glycolato)diboronDiboron compoundSimilar functional groups but different sterics due to isopropyl groups .
Tetrakis(dimethylamino)diboronDiboron compoundHighly reactive; used primarily in nitrogen-containing compounds synthesis .

Bis(diethyl-L-tartrate glycolato)diboron stands out due to its chiral components derived from L-tartrate, which can impart unique stereochemical properties beneficial for asymmetric synthesis.

Wikipedia

Bis(diethyl-L-tartrate glycolato)diboron

Dates

Modify: 2023-08-16

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